molecular formula C13H9Cl3N2O B1385134 4-Amino-N-(2,4,5-trichlorophenyl)benzamide CAS No. 1020054-27-6

4-Amino-N-(2,4,5-trichlorophenyl)benzamide

Cat. No.: B1385134
CAS No.: 1020054-27-6
M. Wt: 315.6 g/mol
InChI Key: CHPKDWAXNVYYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-Amino-N-(2,4,5-trichlorophenyl)benzamide typically involves the reaction of 4-aminobenzamide with 2,4,5-trichlorophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

4-Amino-N-(2,4,5-trichlorophenyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-Amino-N-(2,4,5-trichlorophenyl)benzamide is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Amino-N-(2,4,5-trichlorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the biological activity of the compound .

Comparison with Similar Compounds

4-Amino-N-(2,4,5-trichlorophenyl)benzamide can be compared with other similar compounds such as:

    4-Amino-N-(2,4-dichlorophenyl)benzamide: This compound has two chlorine atoms instead of three, which may result in different chemical and biological properties.

    4-Amino-N-(2,5-dichlorophenyl)benzamide: Similar to the previous compound, this one also has two chlorine atoms but in different positions, affecting its reactivity and applications.

    4-Amino-N-(2,4,6-trichlorophenyl)benzamide:

These comparisons highlight the uniqueness of this compound in terms of its structure and applications.

Properties

IUPAC Name

4-amino-N-(2,4,5-trichlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3N2O/c14-9-5-11(16)12(6-10(9)15)18-13(19)7-1-3-8(17)4-2-7/h1-6H,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPKDWAXNVYYGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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